Ácido 5-isopropilpicolínico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Isopropylpicolinic acid involves a multi-step reaction. The first step involves the use of triethylamine and (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in isopropyl alcohol under an inert atmosphere at 80°C for 7 hours. The second step involves the use of 20% palladium hydroxide-activated charcoal and hydrogen in methanol for 2 hours .Aplicaciones Científicas De Investigación

Síntesis orgánica

El ácido 5-isopropilpicolínico, como otros ácidos carboxílicos, juega un papel crucial en la síntesis orgánica . Puede participar en diversas reacciones orgánicas, como sustitución, eliminación y oxidación . Su estructura química altamente polar, que contiene una función carbonilo (-C=O) y un grupo hidroxilo (OH), le permite interactuar fácilmente con compuestos polares, formando puentes de hidrógeno .

Nanotecnología

En el campo de la nanotecnología, los ácidos carboxílicos, incluido el ácido 5-isopropilpicolínico, se utilizan como modificadores de superficie para promover la dispersión e incorporación de nanopartículas metálicas o nanoestructuras de carbono . Por ejemplo, se ha informado que los ácidos carboxílicos orgánicos como el ácido tartárico, el ácido maleico y el ácido málico ayudan a la modificación superficial de los nanotubos de carbono de múltiples paredes (MWCNT) mediante radiación ultrasónica .

Polímeros

Los ácidos carboxílicos, incluido el ácido 5-isopropilpicolínico, encuentran aplicaciones en el área de los polímeros . Se pueden utilizar como monómeros, aditivos, catalizadores, etc. . También pueden participar en la producción de nanomateriales poliméricos .

Campo médico

Si bien las aplicaciones específicas del ácido 5-isopropilpicolínico en el campo médico no se mencionan en los resultados de la búsqueda, se sabe que los ácidos carboxílicos en general tienen diversas aplicaciones en este campo . Se pueden utilizar en la síntesis de productos farmacéuticos y en el desarrollo de nuevos fármacos .

Farmacia

Similar al campo médico, los ácidos carboxílicos también se utilizan en el campo farmacéutico . Se pueden utilizar en la formulación de diversos productos farmacéuticos .

Industria alimentaria

Algunos ácidos carboxílicos, como el ácido cítrico, el ácido láctico o el ácido fumárico, se producen a partir de la fermentación y se aplican en la industria alimentaria . Si bien no se menciona específicamente el ácido 5-isopropilpicolínico, es posible que tenga aplicaciones similares.

Safety and Hazards

Safety precautions for handling 5-Isopropylpicolinic acid include keeping the product out of reach of children, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product. It should be handled under an inert gas and protected from moisture. It should be kept cool and protected from sunlight . The product is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet .

Mecanismo De Acción

Target of Action

It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps) which play a crucial role in various cellular processes including viral replication and packaging .

Mode of Action

Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, thereby inhibiting function .

Biochemical Pathways

Picolinic acid, a related compound, is known to be involved in zinc transport . This suggests that 5-Isopropylpicolinic acid might also influence pathways related to zinc transport and metabolism.

Pharmacokinetics

Understanding the pharmacokinetic principles can provide valuable insights for optimizing drug administration and utilization .

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Análisis Bioquímico

Biochemical Properties

5-Isopropylpicolinic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to exhibit antimicrobial activity, which is attributed to its interaction with bacterial enzymes and proteins. The hydrophobic nature of the isopropyl group enhances its ability to penetrate cell membranes, thereby increasing its efficacy . Additionally, 5-Isopropylpicolinic acid can chelate metal ions, which may influence various enzymatic activities and metabolic pathways.

Cellular Effects

5-Isopropylpicolinic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its antimicrobial properties suggest that it can disrupt bacterial cell function by interfering with essential metabolic processes . In mammalian cells, 5-Isopropylpicolinic acid may modulate immune responses by affecting the activity of zinc finger proteins, which play a crucial role in gene regulation and cellular homeostasis .

Molecular Mechanism

The molecular mechanism of 5-Isopropylpicolinic acid involves its interaction with biomolecules at the molecular level. It can bind to metal ions, forming complexes that may inhibit or activate specific enzymes. For example, its ability to chelate zinc ions can disrupt the function of zinc-dependent enzymes and proteins, leading to alterations in cellular processes . Additionally, 5-Isopropylpicolinic acid may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Isopropylpicolinic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to degradation . Long-term exposure to 5-Isopropylpicolinic acid in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-Isopropylpicolinic acid vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as antimicrobial activity and modulation of immune responses . At higher doses, 5-Isopropylpicolinic acid may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

5-Isopropylpicolinic acid is involved in various metabolic pathways, particularly those related to metal ion metabolism. It interacts with enzymes and cofactors involved in the chelation and transport of metal ions, such as zinc and iron . These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 5-Isopropylpicolinic acid is transported and distributed through interactions with specific transporters and binding proteins. Its hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution to various cellular compartments . The compound may also interact with transport proteins that mediate its uptake and efflux, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of 5-Isopropylpicolinic acid is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 5-Isopropylpicolinic acid to these compartments, where it can exert its biochemical effects.

Propiedades

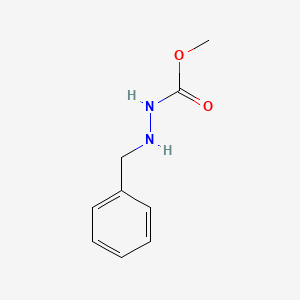

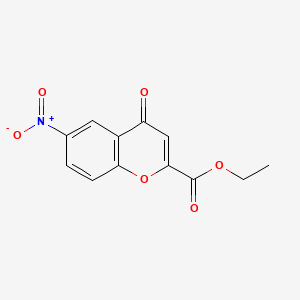

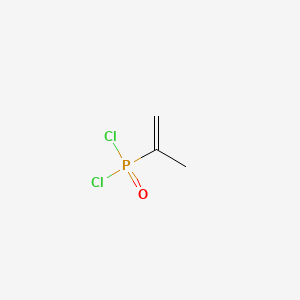

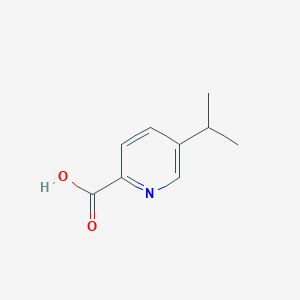

IUPAC Name |

5-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUACBAPXCBZBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358786 | |

| Record name | 5-Isopropylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26405-26-5 | |

| Record name | 5-Isopropylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.